1-Ethyl-1H-naphtho[2,3-D]imidazole

Catalog No.
S12350789
CAS No.
M.F
C13H12N2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-1H-naphtho[2,3-D]imidazole

Product Name

1-Ethyl-1H-naphtho[2,3-D]imidazole

IUPAC Name

3-ethylbenzo[f]benzimidazole

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C13H12N2/c1-2-15-9-14-12-7-10-5-3-4-6-11(10)8-13(12)15/h3-9H,2H2,1H3

InChI Key

WVBTWGYHYANUGF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=CC3=CC=CC=C3C=C21

1-Ethyl-1H-naphtho[2,3-D]imidazole is a heterocyclic compound that features a naphthalene core fused with an imidazole ring, specifically substituted with an ethyl group at the nitrogen atom of the imidazole. This compound is part of a larger family of naphthoimidazoles, which are known for their diverse chemical and biological properties. The structure contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized to form naphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can yield dihydroimidazole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The naphthalene moiety can undergo electrophilic substitution, leading to various substituted derivatives depending on the electrophile used.

These reactions allow for the modification of the compound's structure, facilitating the synthesis of analogs with potentially enhanced properties.

1-Ethyl-1H-naphtho[2,3-D]imidazole exhibits significant biological activity, particularly as an enzyme inhibitor. Research indicates that it interacts with various biological macromolecules, showing potential anticancer, antimicrobial, and anti-inflammatory properties. Its mechanism of action often involves binding to specific enzyme active sites, thereby inhibiting substrate access and disrupting normal biochemical pathways.

The synthesis of 1-ethyl-1H-naphtho[2,3-D]imidazole typically involves:

  • Condensation Reaction: A common method is the condensation of 2,3-diaminonaphthalene with an appropriate aldehyde under acidic conditions (e.g., using acetic acid as a solvent). This reaction is usually heated to facilitate the formation of the imidazole ring.
    2 3 diaminonaphthalene+Aldehyde1 Ethyl 1H naphtho 2 3 D imidazole\text{2 3 diaminonaphthalene}+\text{Aldehyde}\rightarrow \text{1 Ethyl 1H naphtho 2 3 D imidazole}
  • Industrial Production: For larger-scale synthesis, continuous flow reactors may be employed to optimize yield and purity. Purification techniques such as recrystallization and chromatography are also utilized to isolate the final product.

1-Ethyl-1H-naphtho[2,3-D]imidazole has numerous applications across various domains:

  • Medicinal Chemistry: It is explored for its potential therapeutic effects against cancer and infectious diseases due to its biological activity.
  • Material Science: The compound may serve as a building block in the synthesis of functional materials, including dyes and pigments.
  • Biochemical Research: It is used in studies investigating enzyme interactions and mechanisms.

Interaction studies have shown that 1-ethyl-1H-naphtho[2,3-D]imidazole can effectively inhibit specific enzymes by binding to their active sites. This property is crucial for its potential use as a therapeutic agent. The compound's interactions have been characterized using various biochemical assays, revealing insights into its selectivity and potency against different targets.

Several compounds share structural similarities with 1-ethyl-1H-naphtho[2,3-D]imidazole:

Compound NameStructural FeaturesUnique Properties
2-Ethyl-1H-naphtho[2,3-D]imidazoleEthyl group at different positionDifferent reactivity due to substitution
2-Aryl-1H-naphtho[2,3-D]imidazoleAryl groups attached to imidazoleAltered biological activity based on aryl substituents
4-[1-(1-Naphthyl)ethyl]-1H-imidazoleNaphthalene analogPotent selective alpha 2-adrenoceptor agonist

Uniqueness: The ethyl substitution in 1-ethyl-1H-naphtho[2,3-D]imidazole significantly influences its reactivity and interaction profile compared to these similar compounds. This specificity allows it to be a valuable candidate for targeted research in drug development and material science.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

196.100048391 g/mol

Monoisotopic Mass

196.100048391 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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